BenchChemオンラインストアへようこそ!

(R,R)-BAY-Y 3118

Antibacterial Gram-positive cocci Anaerobic bacteria

Obtain the active (R,R)-enantiomer of BAY-Y 3118 with C-8 chloro substitution for unparalleled potency against MRSA and anaerobes. With 128-fold greater activity vs ciprofloxacin and defined stereospecific bactericidal potency, it is essential for fluoroquinolone resistance research and intracellular pathogen studies. Ensure supply chain integrity.

Molecular Formula C20H22Cl2FN3O3
Molecular Weight 442.3 g/mol
CAS No. 144194-96-7
Cat. No. B1209697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-BAY-Y 3118
CAS144194-96-7
Synonyms1-cyclopropyl-7-(2,8-diazabicyclo(4.3.0)non-8-yl)-6-fluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride
Bay y 3118
Bay Y3118
Bay-Y3118
Molecular FormulaC20H22Cl2FN3O3
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
InChIInChI=1S/C20H21ClFN3O3.ClH/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24;/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
InChIKeyIDCUHOXUSMHTOK-OEQYQXMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-BAY-Y 3118 (CAS 144194-96-7) – Overview of a Chiral Chlorofluoroquinolone Antimicrobial Agent


(R,R)-BAY-Y 3118 (CAS 144194-96-7) is the (R,R)-enantiomer of BAY-Y 3118, a chlorofluoroquinolone antibacterial agent developed as a hydrochloride salt [1]. The compound belongs to the quinolone class and is characterized by a chlorine atom at the C-8 position of the quinolone core, a structural feature associated with enhanced activity against Gram-positive cocci and anaerobic bacteria [2]. The (R,R)-enantiomer represents the active stereoisomer of the racemic mixture, with documented bactericidal activity against a range of clinically relevant pathogens .

Why Generic Fluoroquinolone Substitution Fails: Quantifiable Differentiation of (R,R)-BAY-Y 3118 Against Key Comparators


Within the fluoroquinolone class, compounds differ substantially in their activity profiles against Gram-positive cocci, anaerobic bacteria, and ciprofloxacin-resistant strains. Generic substitution based solely on quinolone class membership fails because the C-8 chlorine substituent of BAY-Y 3118 confers a unique spectrum of activity that is not shared by earlier fluoroquinolones such as ciprofloxacin or ofloxacin [1]. Specifically, BAY-Y 3118 demonstrates 16- to 128-fold greater potency against methicillin- and quinolone-resistant Staphylococcus aureus compared to ciprofloxacin, tosufloxacin, and sparfloxacin, and is the most active fluoroquinolone against anaerobic bacteria among its comparators [2]. Furthermore, the (R,R)-enantiomer exhibits stereospecific bactericidal activity with a defined potency range (log 1/C 5.65–7.47) against key pathogens, whereas the racemic mixture or alternative stereoisomers may display reduced or absent activity . These quantitative and stereochemical differences preclude simple interchange with other quinolone-class compounds in research and development settings.

Quantitative Comparative Evidence for (R,R)-BAY-Y 3118: Superiority Against Gram-Positive Cocci, Anaerobes, and Resistant Strains


Superior Activity of BAY-Y 3118 Against Gram-Positive Cocci and Anaerobes Versus Ciprofloxacin and Ofloxacin

BAY-Y 3118 exhibits significantly enhanced activity against Gram-positive cocci and anaerobic bacteria compared to ciprofloxacin and ofloxacin. In a study of 878 clinical isolates, BAY-Y 3118 MIC50/MIC90 values for these organism groups were 0.06/1 μg/mL for Gram-positive cocci and 0.12/0.25 μg/mL for anaerobes, representing 16- to 32-fold (4–5 log2 dilution steps) lower MICs than those of ciprofloxacin and ofloxacin [1].

Antibacterial Gram-positive cocci Anaerobic bacteria Fluoroquinolone

BAY-Y 3118 Retains High Activity Against Ciprofloxacin-Resistant Staphylococcus aureus

BAY-Y 3118 maintains potent activity against Staphylococcus aureus strains that are resistant to ciprofloxacin. The MIC90 of BAY-Y 3118 against ciprofloxacin-resistant S. aureus was 0.5 mg/L, which is 16-fold lower than that of CI-990 and sparfloxacin, 32-fold lower than that of CI-960, and 128-fold lower than that of tosufloxacin and ciprofloxacin [1].

Antibacterial resistance MRSA Fluoroquinolone Ciprofloxacin-resistant

BAY-Y 3118 is the Most Active Fluoroquinolone Against Anaerobic Bacteria

In a comparative study of 428 anaerobic isolates, BAY-Y 3118 inhibited all organisms at an MIC of ≤2.0 μg/mL, with MIC50 and MIC90 values of 0.125 and 0.5 μg/mL, respectively. In contrast, ciprofloxacin was much less active, with only 42% of strains susceptible at a breakpoint of 2.0 μg/mL (MIC50 = 4.0 μg/mL; MIC90 = 16.0 μg/mL) [1]. Against the Bacteroides fragilis group specifically, BAY-Y 3118 MIC90 was 0.5 mg/L, which is 16-fold lower than sparfloxacin (8 mg/L) and more than 100-fold lower than ofloxacin (64 mg/L) and ciprofloxacin (128 mg/L) [2].

Anaerobic bacteria Bacteroides fragilis Fluoroquinolone Antibacterial

(R,R)-BAY-Y 3118 Exhibits Quantifiable Bactericidal Potency Against Key Pathogens

The (R,R)-enantiomer of BAY-Y 3118 demonstrates bactericidal activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis, with a quantified potency range of log 1/C 5.65–7.47 . This corresponds to an inverse concentration range of approximately 0.45–4.5 μM, providing a precise benchmark for comparing stereoisomer-specific activity.

Bactericidal activity Escherichia coli Pseudomonas aeruginosa Staphylococcus aureus Enterococcus faecalis

Rapid Bactericidal Activity and Postantibiotic Effect of BAY-Y 3118

BAY-Y 3118 exhibits rapid bactericidal activity in vitro against Listeria monocytogenes, with a postantibiotic effect (PAE) persisting for 3 hours after antibiotic removal [1]. This PAE duration is clinically relevant and contributes to the compound's efficacy in intracellular infection models. In an in vivo murine listeriosis model, treatment with 2 mg BAY-Y 3118 every 12 hours produced a greater initial reduction in listerial organ counts than 2 mg ampicillin every 12 hours [1].

Bactericidal kinetics Postantibiotic effect Listeria monocytogenes

Optimal Research and Industrial Applications for (R,R)-BAY-Y 3118 Based on Quantitative Differentiation


Investigating Fluoroquinolone Resistance Mechanisms in Staphylococcus aureus

(R,R)-BAY-Y 3118 is uniquely suited for studies examining fluoroquinolone resistance in S. aureus due to its retention of high potency against ciprofloxacin-resistant strains (MIC90 = 0.5 mg/L, 128-fold lower than ciprofloxacin) [1]. This differential activity enables researchers to dissect resistance mechanisms that overcome standard fluoroquinolones while remaining susceptible to C-8 chloro-substituted analogs.

Anaerobic Microbiology and Mixed-Infection Model Systems

The compound's unparalleled anti-anaerobic activity among fluoroquinolones (MIC90 = 0.5 μg/mL for B. fragilis group, 32- to 256-fold lower than ciprofloxacin) [2] makes (R,R)-BAY-Y 3118 the reference quinolone for studies involving anaerobic bacteria, including polymicrobial infection models where both aerobic and anaerobic coverage is required.

Intracellular Pathogen Clearance Studies

The documented 3-hour postantibiotic effect and superior intracellular bactericidal activity against L. monocytogenes compared to ampicillin [3] position (R,R)-BAY-Y 3118 as a valuable tool compound for research on facultative intracellular pathogens and for evaluating antibiotic efficacy in cell-based infection assays.

Stereospecific Quinolone Structure-Activity Relationship (SAR) Studies

As the purified (R,R)-enantiomer with defined bactericidal potency (log 1/C 5.65–7.47 against E. coli, P. aeruginosa, S. aureus, and E. faecalis) , this compound serves as a critical reference standard for SAR investigations examining the impact of stereochemistry on fluoroquinolone target binding and antibacterial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-BAY-Y 3118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.